molecular formula C19H18N2O2S B2395973 Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1208688-03-2

Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No. B2395973
CAS RN: 1208688-03-2
M. Wt: 338.43
InChI Key: DAQVHMNRWDYVSN-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve reactions with mercapto benzothiazole in the presence of a base such as NaHCO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It likely has a high melting point and specific IR absorption peaks due to the presence of the benzothiazole ring .

Scientific Research Applications

Synthesis of Novel Derivatives

A novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives has been developed . This synthesis uses a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes .

Antioxidant Activity

Thiazole ring, a part of the compound, has been found to act as an antioxidant . This property can be utilized in the development of drugs with lesser side effects .

Analgesic and Anti-inflammatory Activities

Compounds related to the thiazole ring have been found to exhibit analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Activities

Thiazole derivatives have shown antimicrobial and antifungal activities . They can be used in the development of new antimicrobial and antifungal agents .

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral activities . This property can be harnessed in the development of new antiviral drugs .

Anti-Parkinsonian Agents

1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been designed and synthesized as potential anti-Parkinsonian agents . These agents have shown improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice .

Antineoplastic Drug

Thiazoles are found in many potent biologically active compounds, such as Tiazofurin, an antineoplastic drug . This suggests potential applications in the development of new cancer drugs .

Mechanism of Action

Result of Action

Similar benzothiazole derivatives have shown potent cytotoxicity against various human cancer cell lines .

Action Environment

The synthesis of similar compounds has been achieved using eco-friendly protocols , suggesting that environmental conditions could potentially influence the synthesis and stability of these compounds.

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-15-8-6-13(7-9-15)14-10-11-21(12-14)19(22)18-20-16-4-2-3-5-17(16)24-18/h2-9,14H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQVHMNRWDYVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

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